1-Bromo-2-(bromomethyl)-4-chloro-5-methylbenzene

Description

Nomenclature and Classification

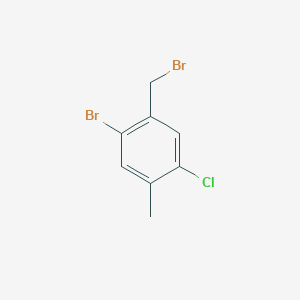

1-Bromo-2-(bromomethyl)-4-chloro-5-methylbenzene follows the systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for substituted aromatic compounds. The compound's name reflects the specific positioning of substituents around the benzene ring, with the bromine atom at position 1 serving as the primary reference point for numbering. The bromomethyl group occupies position 2, representing a methyl group where one hydrogen has been replaced by bromine, while the chlorine atom is located at position 4, and the methyl group at position 5. This systematic naming approach ensures unambiguous identification of the compound's structure and distinguishes it from other possible isomeric arrangements.

The compound belongs to the broader classification of halogenated aromatic compounds, specifically falling under the category of polyhalogenated benzene derivatives. Within this classification system, it represents a trihalogenated compound due to the presence of three halogen atoms (two bromine atoms and one chlorine atom), combined with an additional alkyl substituent. The molecular formula has been consistently reported as C₈H₇Br₂Cl, with a molecular weight of 295.86 grams per mole according to spectroscopic and analytical data. Alternative nomenclature systems may refer to this compound using different numbering schemes or descriptive names, but the systematic International Union of Pure and Applied Chemistry nomenclature provides the most precise and universally accepted designation.

The classification of this compound extends beyond simple halogenated aromatics to include consideration of its electronic properties and reactivity patterns. The presence of both electron-withdrawing halogen substituents and the electron-donating methyl group creates a complex electronic environment that influences the compound's chemical behavior. This dual nature of substituent effects places the compound in a unique category among aromatic systems, where competing electronic influences must be considered when predicting reactivity patterns and synthetic utility.

Structural Features and Molecular Configuration

The molecular structure of this compound exhibits several distinctive features that contribute to its unique chemical properties and potential applications. The benzene ring serves as the central framework, maintaining its characteristic planar geometry despite the presence of multiple substituents. The Strategic Molecular Identifier for this compound has been recorded as CC1=CC(=C(C=C1Cl)CBr)Br, providing a precise representation of the atomic connectivity and bonding patterns. The International Chemical Identifier string InChI=1S/C8H7Br2Cl/c1-5-2-7(10)6(4-9)3-8(5)11/h2-3H,4H2,1H3 further confirms the structural arrangement and hydrogen distribution.

The spatial arrangement of substituents around the benzene ring creates specific steric and electronic interactions that influence the compound's overall stability and reactivity. The bromomethyl group at position 2 introduces additional conformational considerations, as the methylene bridge allows for rotation around the carbon-carbon bond connecting the methyl carbon to the aromatic ring. This rotational freedom enables the compound to adopt multiple conformational states, with the most stable configuration likely minimizing steric interactions between the bromomethyl group and adjacent substituents. The chlorine atom at position 4 and the methyl group at position 5 are positioned to minimize direct steric conflicts while maintaining the overall electronic balance of the aromatic system.

Spectroscopic analysis reveals characteristic features that confirm the proposed structure and provide insights into the compound's electronic properties. The aromatic region of nuclear magnetic resonance spectra would be expected to show distinct chemical shifts for the aromatic protons, reflecting the influence of the various substituents on the electronic environment of the benzene ring. The bromomethyl protons would appear as a characteristic singlet in the aliphatic region, while the methyl group protons would generate a separate signal reflecting their unique chemical environment. Mass spectrometric analysis supports the molecular weight determination and provides fragmentation patterns consistent with the proposed structure.

Historical Context of Halogenated Aromatic Compounds

The development of halogenated aromatic compounds traces its origins to the early discoveries in organic chemistry during the late eighteenth and early nineteenth centuries, when chemists first encountered aromatic systems and began exploring their unique properties. The parent compound benzene was discovered to have an unusual molecular formula of C₆H₆, representing an extremely low carbon-to-hydrogen ratio compared to other known organic compounds of that era. This discovery marked the beginning of systematic investigations into aromatic chemistry and the subsequent development of halogenation methodologies that would eventually enable the synthesis of complex polyhalogenated derivatives such as this compound.

The industrial development of chlorobenzene production began in the early twentieth century in Europe and the United States, establishing the foundation for large-scale halogenated aromatic compound manufacturing. This industrial milestone was achieved through the reaction of benzene with chlorine in the presence of catalysts, typically utilizing metal trichlorides such as iron, antimony, or aluminum as facilitating agents. The successful implementation of these catalytic systems demonstrated the necessity of Lewis acid activation for effective halogenation of aromatic rings, a principle that remains fundamental to modern synthetic approaches for preparing complex halogenated aromatics.

The mechanistic understanding of aromatic halogenation evolved significantly throughout the twentieth century, with researchers recognizing that halogens alone are insufficient electrophiles to break the aromaticity of benzene rings without catalytic activation. This recognition led to the development of electrophilic aromatic substitution theory, which explains how Lewis acid catalysts such as aluminum bromide or ferric halides can activate molecular halogens to become sufficiently electrophilic for reaction with aromatic systems. The polarization of halogen-halogen bonds through coordination with Lewis acids generates positively charged halogen species that can successfully attack the electron-rich aromatic ring, facilitating substitution rather than addition reactions.

Modern synthetic chemistry has built upon these historical foundations to develop sophisticated methods for preparing multiply-substituted aromatic compounds like this compound. Contemporary approaches often employ sequential halogenation strategies, utilizing the directing effects of existing substituents to control the regioselectivity of subsequent substitution reactions. The development of radical-mediated benzylic bromination using reagents such as N-bromosuccinimide has enabled the selective introduction of bromomethyl groups while preserving the aromatic halogen substituents, representing a significant advancement in synthetic methodology.

Isomerism and Structural Variants

The structural complexity of this compound gives rise to numerous possible isomeric arrangements, each representing distinct compounds with potentially different properties and reactivities. Positional isomerism represents the primary form of structural variation, arising from different arrangements of the four substituents around the benzene ring while maintaining the same molecular formula. The systematic exploration of these isomeric possibilities reveals the rich diversity of structures that can be generated through various substitution patterns, highlighting the importance of precise nomenclature and structural characterization in distinguishing between closely related compounds.

Research documented in chemical databases has identified several closely related structural variants that demonstrate the scope of possible isomeric arrangements. For instance, 1-Bromo-2-(bromomethyl)-4-chlorobenzene represents a variant lacking the methyl group, with molecular formula C₇H₅Br₂Cl and substantially different physical properties including a boiling point of 281.5 degrees Celsius and density of 1.9 grams per cubic centimeter. This comparison illustrates how seemingly minor structural modifications, such as the presence or absence of a methyl group, can significantly impact the physical and chemical properties of halogenated aromatic compounds.

The database analysis reveals additional structural variants including 1-Bromo-4-(bromomethyl)-2-chloro-5-methylbenzene, which represents a positional isomer with the same molecular formula C₈H₇Br₂Cl but different substitution pattern. This particular isomer demonstrates how the repositioning of halogen substituents around the aromatic ring creates distinct compounds with unique International Chemical Identifier designations and potentially different chemical behaviors. The systematic study of such isomeric relationships provides valuable insights into structure-activity relationships and assists in predicting the properties of related compounds.

Contemporary separation science has developed sophisticated methods for distinguishing between halogenated benzene isomers, utilizing the differential interactions between halogen substituents and chromatographic stationary phases. Research has demonstrated that the retention behavior of halogenated aromatic compounds depends strongly on the size and electronic properties of the halogen substituents, with larger halogens generally showing increased retention times due to enhanced interactions with the stationary phase. These separation methodologies prove essential for the analytical characterization and purification of isomeric mixtures that may arise during synthetic procedures.

Properties

IUPAC Name |

1-bromo-2-(bromomethyl)-4-chloro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2Cl/c1-5-2-7(10)6(4-9)3-8(5)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUDCZWSYKYHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethyl)-4-chloro-5-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-chloro-5-methylbenzyl chloride using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The process involves strict control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(bromomethyl)-4-chloro-5-methylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) in solvents like ethanol or water.

Elimination Reactions: Potassium hydroxide (KOH) in ethanol or tert-butyl alcohol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

Nucleophilic Substitution: Formation of substituted benzyl derivatives.

Elimination Reactions: Formation of alkenes such as 4-chloro-5-methylstyrene.

Oxidation: Formation of 4-chloro-5-methylbenzoic acid.

Reduction: Formation of 4-chloro-5-methylbenzene.

Scientific Research Applications

Chemical Properties and Structure

1-Bromo-2-(bromomethyl)-4-chloro-5-methylbenzene has a molecular formula of CHBrCl, with a molecular weight of approximately 251.41 g/mol. The compound features a benzene ring substituted with two bromine atoms, one chlorine atom, and one methyl group. Its structure can be represented as follows:

- SMILES : CC1=CC(=C(C=C1Cl)CBr)Br

- InChI : InChI=1S/C8H7Br2Cl/c1-5-2-7(10)6(4-9)3-8(5)11/h2-3H,4H2,1H3

Applications in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of various organic compounds. Its halogenated structure allows it to participate in nucleophilic substitution reactions, making it suitable for producing pharmaceuticals and agrochemicals.

Key Reactions

- Nucleophilic Substitution : The presence of bromine and chlorine atoms enhances its reactivity towards nucleophiles, enabling the formation of diverse derivatives.

- Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are important in drug discovery.

Pharmaceutical Applications

The compound's structural characteristics suggest potential biological activity. Compounds with similar halogenation patterns have been studied for their antibacterial and antifungal properties. Research indicates that halogen substituents can enhance lipophilicity and improve interactions with biological targets.

Case Studies

- Antimicrobial Activity : Studies have shown that brominated compounds exhibit significant antimicrobial properties. For instance, 1-bromo derivatives have been evaluated for their effectiveness against various bacterial strains.

- Pharmacological Research : The compound is being investigated for its potential role as a lead compound in drug development due to its ability to interact with biological receptors and enzymes.

Biological Research Applications

In biochemical studies, this compound is utilized as a research reagent to explore enzyme interactions and metabolic pathways. Its halogen substituents facilitate the formation of stable complexes with biomolecules.

Research Insights

- Enzyme Interaction Studies : The compound's reactivity with nucleophiles can be leveraged to study enzyme mechanisms and kinetics.

- Binding Affinity Assessments : Detailed studies on binding affinities are essential to understand its potential as a pharmacological agent.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(bromomethyl)-4-chloro-5-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring makes it susceptible to nucleophilic attack. The compound can form reactive intermediates such as carbocations or radicals, which participate in various chemical transformations. These intermediates can interact with molecular targets and pathways, leading to the formation of desired products.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s reactivity and physical properties are influenced by the number, position, and type of substituents. Below is a comparative analysis with structurally related compounds:

Physicochemical Properties

| Property | Target Compound | 1-Bromo-2-(bromomethyl)-4-fluorobenzene | 1-Bromo-5-chloro-4-methoxy-2-methylbenzene |

|---|---|---|---|

| Molecular Weight (g/mol) | 314.41 | 295.92 | 235.50 |

| Melting Point (°C) | 66–68 | Not reported | Not reported |

| Boiling Point (°C) | Not reported | Not reported | 220–225 (estimated) |

| Solubility | Low in water | Moderate in polar aprotic solvents | High in dichloromethane |

Key Research Findings

Steric Effects: The 5-methyl group in the target compound increases steric hindrance, slowing reactions at the 2-position compared to non-methylated analogs .

Electronic Effects : Chlorine at position 4 enhances electrophilicity, making the compound more reactive in cross-couplings than methoxy-substituted derivatives .

Isomerization Risks : Suppliers often mislabel positional isomers (e.g., 2-Bromo-1-bromomethyl-5-chlorobenzene vs. the target compound), necessitating rigorous NMR validation .

Biological Activity

1-Bromo-2-(bromomethyl)-4-chloro-5-methylbenzene is an organic compound with significant potential in pharmacological applications due to its unique structural attributes. This article explores its biological activity, including antibacterial and antifungal properties, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzene ring with multiple halogen and methyl substituents. Its chemical formula is C8H8Br2Cl, with a molecular weight of approximately 251.41 g/mol. The presence of bromine and chlorine atoms enhances its lipophilicity and reactivity, making it an interesting candidate for biological studies.

Antibacterial and Antifungal Properties

Research indicates that compounds similar to this compound exhibit notable antibacterial and antifungal activities. The halogen substituents often enhance these biological activities by increasing the compound's ability to interact with biological membranes and enzymes. For instance, studies have shown that halogenated aromatic compounds can disrupt cellular processes in bacteria and fungi, leading to cell death or inhibition of growth.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors in microbial cells, potentially forming stable complexes that inhibit vital biochemical pathways. Further research is necessary to clarify these interactions and their implications for drug development.

Synthesis Pathways

The synthesis of this compound typically involves several steps, often starting from simpler aromatic compounds. Common methods include:

- Halogenation Reactions : Utilizing bromine and chlorine in the presence of catalysts to introduce halogen substituents onto the benzene ring.

- Bromomethylation : Employing reagents such as formaldehyde in the presence of acids to introduce bromomethyl groups into the aromatic system.

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 1-Bromo-4-chloro-2-fluoro-5-methylbenzene | C8H7BrClF | Contains fluorine; used in pharmaceutical synthesis. |

| 1-Bromo-2-chloro-4-methoxy-5-methylbenzene | C8H8BrClO | Contains methoxy group; exhibits different reactivity. |

| 1,3-Dibromo-2-chloro-5-fluorobenzene | C7H4Br2ClF | Two bromines; potential for different reaction pathways. |

These comparisons highlight the diversity within halogenated aromatic compounds and their varying biological activities based on structural modifications.

Case Studies

Several studies have investigated the biological effects of halogenated compounds similar to this compound:

- Anticancer Activity : Some derivatives have shown significant anticancer properties, with IC50 values indicating potent activity against various cancer cell lines .

- Antiviral Properties : Research has indicated that certain halogenated compounds exhibit antiviral effects, providing a basis for further exploration into their therapeutic potential against viral infections .

- Enzyme Inhibition : Studies have demonstrated that compounds with similar structures can act as inhibitors of key enzymes involved in cancer progression, suggesting a pathway for developing new anticancer agents .

Q & A

Q. What are the recommended methods for synthesizing 1-bromo-2-(bromomethyl)-4-chloro-5-methylbenzene?

A common approach involves radical bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN (azobisisobutyronitrile) in a halogenated solvent (e.g., CCl₄). For example, a 78% yield was achieved by reacting 2-bromo-5-methoxytoluene with NBS (1.1 eq) and AIBN (2 mol%) at 80°C for 18 hours . Adjusting stoichiometry and reaction time can optimize selectivity, especially when competing bromination sites exist.

Q. Key Parameters for Synthesis

| Parameter | Condition |

|---|---|

| Solvent | CCl₄ |

| Temperature | 80°C |

| Reaction Time | 18 hours |

| Initiator | AIBN (2 mol%) |

| Yield | 78% |

Q. How should researchers characterize the purity and structural identity of this compound?

Combined analytical techniques are essential:

- GC/HPLC : Assess purity (>97% as per catalog data) using GC with flame ionization detection or HPLC with UV/vis .

- Melting Point : Confirm identity via melting point analysis (63–64°C for the solid form) .

- NMR Spectroscopy : Use ¹H/¹³C NMR to resolve substituent positions (e.g., distinguishing bromomethyl and chloro groups). For example, the benzylic bromine in the bromomethyl group shows distinct deshielding in ¹H NMR .

- Elemental Analysis : Verify molecular formula (C₇H₅Br₂Cl) through combustion analysis .

Q. What are the optimal storage conditions to ensure compound stability?

Store under inert gas (argon or nitrogen) at 2–8°C to prevent degradation via hydrolysis or oxidation. The compound’s sensitivity to moisture and light necessitates amber glass vials with PTFE-lined caps . Pre-purge storage containers with inert gas to minimize atmospheric exposure.

Advanced Research Questions

Q. What strategies mitigate competing reactions during bromination of polyhalogenated aromatics?

Competing bromination at adjacent positions can arise due to steric and electronic effects. Strategies include:

- Directed Metalation : Use directing groups (e.g., methoxy) to control bromine placement, followed by deprotection .

- Low-Temperature Radical Quenching : Limit radical migration by maintaining temperatures below 80°C and using shorter reaction times .

- Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices for electrophilic attack) to pre-screen substrates .

Q. How does the bromomethyl group influence reactivity in cross-coupling reactions?

The bromomethyl moiety acts as a versatile handle for nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Suzuki or Ullmann reactions). However, competing C-Br bond cleavage in the bromomethyl group can occur under basic conditions. Mitigation strategies:

Q. What are the challenges in crystallizing this compound for structural validation?

Limited solubility in common solvents (e.g., chloroform, ethyl acetate) complicates crystallization. Workarounds:

- Mixed-Solvent Systems : Use hexane/ethyl acetate gradients to induce slow crystallization.

- Cryogenic Techniques : Cool saturated solutions to -20°C to enhance crystal nucleation .

- Single-Crystal X-ray Diffraction : Collaborate with crystallography facilities for high-resolution structural data, as demonstrated for analogous brominated aromatics .

Q. How can researchers resolve contradictions in reported physicochemical properties?

Discrepancies in melting points or solubility may arise from polymorphic forms or impurities. Standardization steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.